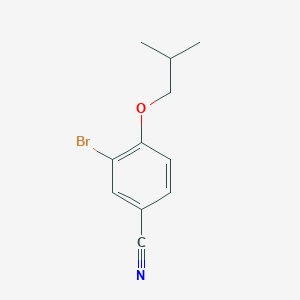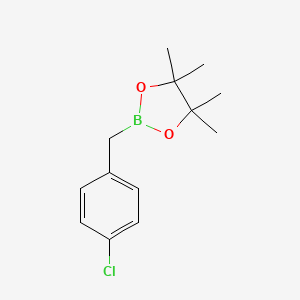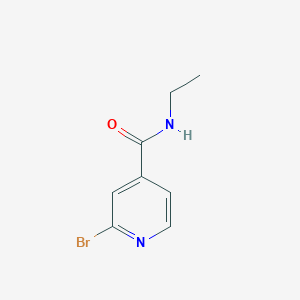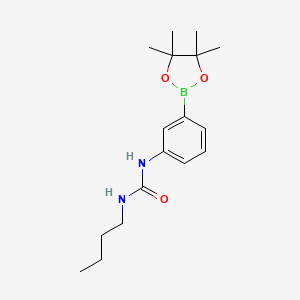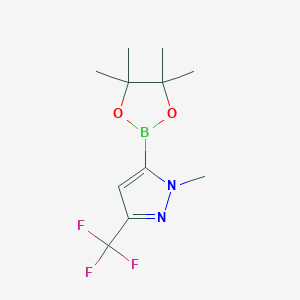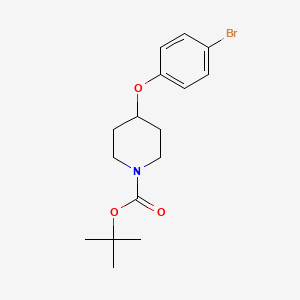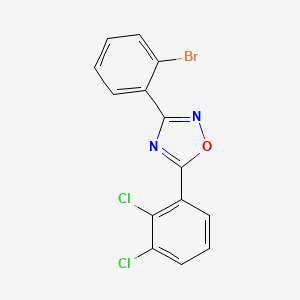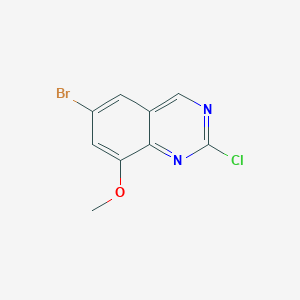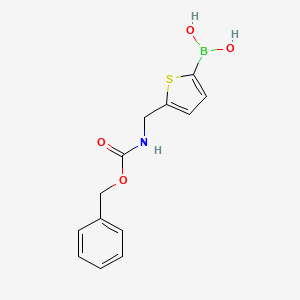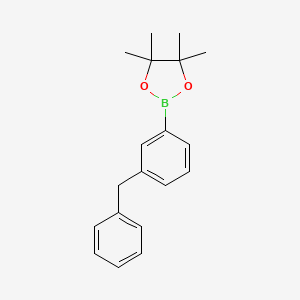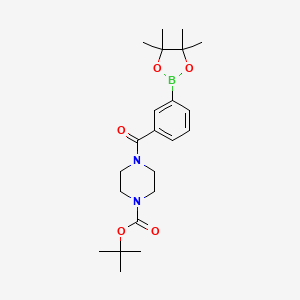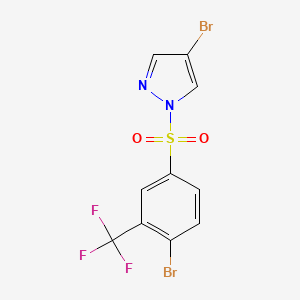![molecular formula C12H17N3O B1373185 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea CAS No. 1250659-48-3](/img/structure/B1373185.png)
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea
Overview
Description
“1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea” is a chemical compound with the CAS Number: 1250659-48-3 . It has a molecular weight of 219.29 and is typically in the form of a powder . The IUPAC name for this compound is N-[4-(1-aminoethyl)phenyl]-N’-cyclopropylurea .
Molecular Structure Analysis
The InChI code for “1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea” is 1S/C12H17N3O/c1-8(13)9-2-4-10(5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7,13H2,1H3,(H2,14,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees . The shipping temperature is maintained with an ice pack .Scientific Research Applications
Antihypertensive Activity
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea and related compounds have been studied for their antihypertensive effects. In a study by Tilley et al. (1980), a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas were found to exhibit potent oral antihypertensive activity in hypertensive rat models, demonstrating the potential of these compounds in managing hypertension (Tilley et al., 1980).
Synthesis and Antibacterial Properties
Banaei et al. (2015) explored the one-pot, two-step synthesis of various 1-cyclopropanecarbonyl-3-(substituted phenyl)-thioureas, including compounds structurally similar to 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea. The synthesized compounds were evaluated for antibacterial activity against multiple bacterial strains, highlighting their potential as antibacterial agents (Banaei et al., 2015).
Potential Antidepressant Effects
Bonnaud et al. (1987) studied 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, closely related to the compound , for their potential antidepressant activity. The study revealed that several derivatives exhibited more activity than standard antidepressants, positioning these compounds as promising candidates for the treatment of depression (Bonnaud et al., 1987).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
properties
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]-3-cyclopropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(13)9-2-4-10(5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7,13H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRJALPHDWLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)NC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



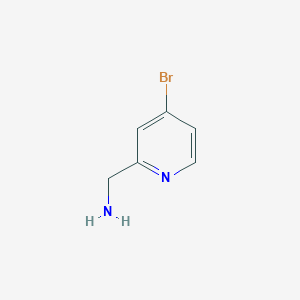
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
